molecular formula C15H20ClN3O8 B150654 (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate hydrochloride CAS No. 63639-21-4

(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate hydrochloride

Cat. No.: B150654
CAS No.: 63639-21-4
M. Wt: 405.79 g/mol
InChI Key: DMDAYVSFFBNVOE-VNQMUNOFSA-N
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Scientific Research Applications

2’,3’,5’-Tri-O-acetylcytidine hydrochloride has a wide range of applications in scientific research:

Preparation Methods

The synthesis of 2’,3’,5’-Tri-O-acetylcytidine hydrochloride typically involves the acetylation of cytidine. The reaction is carried out by treating cytidine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure selective acetylation at the 2’, 3’, and 5’ positions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2’,3’,5’-Tri-O-acetylcytidine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include water for hydrolysis, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2’,3’,5’-Tri-O-acetylcytidine hydrochloride involves its conversion to cytidine upon hydrolysis. Cytidine is a nucleoside that plays a crucial role in cellular processes, including DNA and RNA synthesis. The acetylation enhances the compound’s stability, allowing it to be used in various experimental setups without rapid degradation .

Comparison with Similar Compounds

2’,3’,5’-Tri-O-acetylcytidine hydrochloride can be compared with other acetylated nucleosides such as:

  • 2’,3’,5’-Tri-O-acetyluridine hydrochloride
  • 2’,3’,5’-Tri-O-acetyladenosine hydrochloride
  • 2’,3’,5’-Tri-O-acetylguanosine hydrochloride

These compounds share similar acetylation patterns but differ in their nucleobase components. The uniqueness of 2’,3’,5’-Tri-O-acetylcytidine hydrochloride lies in its cytidine base, which imparts specific biochemical properties and applications .

Properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O8.ClH/c1-7(19)23-6-10-12(24-8(2)20)13(25-9(3)21)14(26-10)18-5-4-11(16)17-15(18)22;/h4-5,10,12-14H,6H2,1-3H3,(H2,16,17,22);1H/t10-,12-,13-,14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDAYVSFFBNVOE-VNQMUNOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)OC(=O)C)OC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)OC(=O)C)OC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90546881
Record name 2',3',5'-Tri-O-acetylcytidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63639-21-4
Record name 2',3',5'-Tri-O-acetylcytidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate hydrochloride
Reactant of Route 2
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate hydrochloride
Reactant of Route 3
Reactant of Route 3
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate hydrochloride
Reactant of Route 4
Reactant of Route 4
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate hydrochloride
Reactant of Route 5
Reactant of Route 5
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate hydrochloride
Reactant of Route 6
Reactant of Route 6
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate hydrochloride

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